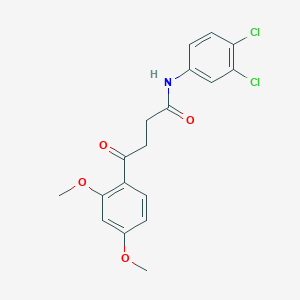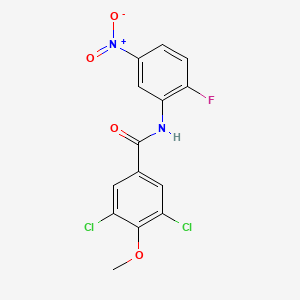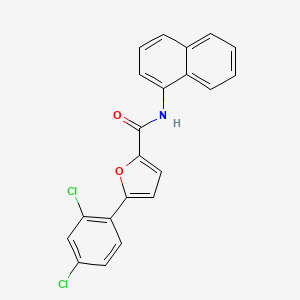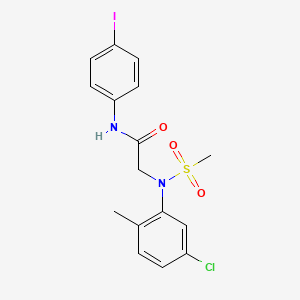![molecular formula C16H16BrNOS B3695157 N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide](/img/structure/B3695157.png)
N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
概要
説明
“N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” is an organic compound that belongs to the class of acetamides It features a bromophenyl group and a methylphenylmethylsulfanyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 2-methylbenzyl chloride.
Formation of Intermediate: 4-bromoaniline reacts with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar starting materials and conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
“N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted acetamide.
Substitution: Azido or thiocyanato derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of “N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the bromophenyl group can engage in halogen bonding with biological targets.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
- N-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
- N-(4-iodophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Uniqueness
“N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s physical and chemical properties.
特性
IUPAC Name |
N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-12-4-2-3-5-13(12)10-20-11-16(19)18-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXZQWTKNVETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3695082.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3695083.png)
![N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B3695089.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B3695115.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3695121.png)
![2,2,2-trichloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3695125.png)
![4-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B3695129.png)
![ethyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3695132.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B3695147.png)
![N~2~-(4-bromophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3695150.png)

